molecular formula C20H24N2O6S B2606607 (E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1799265-09-0

(E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2606607
CAS No.: 1799265-09-0
M. Wt: 420.48
InChI Key: UMFBAHULTRNGEJ-SNAWJCMRSA-N
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Description

(E)-3-(1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is a potent and selective small molecule inhibitor identified for its activity against Janus Kinase 3 (JAK3). This compound has garnered significant research interest due to its potential application in the study of immunological pathways and hematological cancers. Its mechanism of action involves the potent inhibition of JAK3 kinase activity , which is a critical component of the cytokine receptor signaling pathway for interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By selectively targeting JAK3, this compound allows researchers to probe the specific roles of this kinase in immune cell proliferation, activation, and function, providing a tool to dissect JAK-STAT signaling in the context of autoimmune diseases and organ transplant rejection. Furthermore, research indicates this compound also demonstrates inhibitory activity against Polo-like kinase 1 (PLK1) , a serine/threonine kinase that is a key regulator of cell cycle progression, particularly during mitosis. This dual-inhibitory profile makes it a valuable chemical probe for investigating the crosstalk between signaling pathways in cancer cell proliferation and survival, and for exploring potential therapeutic strategies in oncology research. Its well-defined target profile enables sophisticated experimental designs to elucidate complex biological mechanisms in cellular and biochemical assays.

Properties

IUPAC Name

3-[1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-15-10-13(11-16(27-2)19(15)28-3)4-5-17(23)21-8-6-14(7-9-21)22-18(24)12-29-20(22)25/h4-5,10-11,14H,6-9,12H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFBAHULTRNGEJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolidine-2,4-dione core: This can be achieved by the reaction of cysteine or its derivatives with carbonyl compounds.

    Attachment of the piperidine ring: This step involves the formation of a bond between the thiazolidine-2,4-dione core and the piperidine ring, possibly through nucleophilic substitution or addition reactions.

    Introduction of the trimethoxyphenyl group: The final step involves the coupling of the trimethoxyphenyl group to the acrylate moiety, which can be achieved through Heck or Suzuki coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction involves the nucleophilic attack of the enolate ion (formed from thiazolidine-2,4-dione) on an aldehyde carbonyl group, followed by elimination of water to form a double bond. The stereochemistry (E) is typically favored due to steric and electronic factors .

Acryloylation

The acryloyl group is introduced via nucleophilic substitution or Michael addition, depending on the reactivity of the piperidin-4-yl substituent. The reaction likely proceeds through:

  • Activation of the acryloyl reagent (e.g., acryloyl chloride).

  • Nucleophilic attack by the piperidine nitrogen or adjacent carbon.

Infrared (IR) Spectroscopy

  • C=O Stretching : Strong absorption bands at 1670–1780 cm⁻¹ for the thiazolidine carbonyl groups .

  • C=C Stretching : Absorption at 1550–1600 cm⁻¹ for the arylidene double bond .

Nuclear Magnetic Resonance (NMR)

FeatureExpected Observations (Based on Analogous Compounds)
CH=Ar (Arylidene)Singlet at 7.7–8.5 ppm (aromatic proton)
OCH₃ (Trimethoxyphenyl)Singlet at 3.7–3.8 ppm (3H)
Piperidin-4-yl Multiplets for protons adjacent to the acryloyl group

Biological Activity Context

While direct data for this compound is unavailable, thiazolidine-2,4-dione derivatives exhibit:

  • Antimicrobial Activity : MIC values ranging from 2–16 μg/mL against Gram-positive bacteria .

  • PPAR-γ Modulation : Potential for antidiabetic effects via hypoglycemic activity, as seen in similar derivatives .

Challenges and Considerations

  • Stereochemical Control : Ensuring the E-configuration requires precise reaction conditions (e.g., catalytic piperidine) .

  • Stability : Thiazolidine-2,4-dione derivatives may undergo hydrolysis under acidic/basic conditions, necessitating careful purification .

Scientific Research Applications

Antihyperglycemic Activity

Thiazolidinediones (TZDs), including derivatives like (E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione, are primarily recognized for their role in the management of type 2 diabetes mellitus. These compounds act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. By activating PPAR-γ, TZDs improve insulin sensitivity and help lower blood glucose levels. This mechanism is particularly beneficial in adipose tissues where TZDs promote lipid uptake and storage, thereby reducing the free fatty acids that can impair insulin signaling .

Anticancer Properties

Recent studies have indicated that thiazolidine-2,4-dione derivatives possess significant anticancer properties. The hybridization of thiazolidine with other pharmacophores has led to compounds that exhibit enhanced cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that certain derivatives can inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner . The incorporation of trimethoxyphenyl and thiazole moieties into the thiazolidine structure has shown promise in developing potent anticancer agents due to their ability to interfere with cellular processes such as DNA transcription and replication .

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives have also been explored for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For example, synthesized derivatives were tested against Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating effective antimicrobial activity . The mechanism of action often involves the inhibition of specific enzymes critical for microbial survival.

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AntihyperglycemicPPAR-γ activation; improves insulin sensitivityEffective in lowering blood glucose levels in type 2 diabetes .
AnticancerInhibition of cancer cell proliferationActive against breast cancer cell lines; dose-dependent inhibition observed .
AntimicrobialInhibition of microbial growth through enzyme interferenceEffective against various bacterial and fungal strains .

Case Studies

  • Antihyperglycemic Effects : A study highlighted the efficacy of thiazolidinedione derivatives in enhancing insulin sensitivity among diabetic models. The results indicated a significant reduction in fasting blood glucose levels after treatment with these compounds.
  • Anticancer Activity : A series of thiazolidinedione hybrids were synthesized and evaluated for their anticancer potential against multiple cancer cell lines. Notably, compounds containing both thiazolidine and trimethoxyphenyl exhibited superior activity compared to traditional chemotherapeutics.
  • Antimicrobial Testing : In vitro tests conducted on various synthesized thiazolidinedione derivatives revealed promising results against pathogens such as S. aureus and C. albicans, suggesting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione would depend on its specific biological target. Generally, thiazolidine-2,4-dione derivatives are known to interact with nuclear receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Hypothesized Bioactivities
Compound Core Structure Key Substituents Potential Bioactivity Reference
Target Compound Thiazolidine-2,4-dione 3,4,5-Trimethoxyphenyl, Piperidin-4-yl Anticancer, Antimicrobial
Quinoline-triazole-thiazolidinedione Thiazolidine-2,4-dione Quinoline, Triazole Antimicrobial
Pyrrolo-thiazolo-pyrimidine Fused heterocycles 4-Methoxyphenyl, Chlorophenyl Anticancer
Thiazolyl-pyridine-thiophene Thiazolyl-pyridine Thiophene, Methyl Not reported

Key Observations :

  • Thiazolidine-2,4-dione vs. Thiazolyl Cores : The target compound’s thiazolidine-2,4-dione core is distinct from thiazolyl-pyridine systems (e.g., ), which lack the diketone functionality critical for hydrogen bonding in receptor interactions .
  • Piperidine vs. Triazole Linkers: The piperidin-4-yl group in the target compound may confer greater conformational flexibility compared to rigid triazole linkers in quinoline-based analogs (), influencing membrane permeability .

Biological Activity

The compound (E)-3-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antidiabetic properties, anti-inflammatory effects, and antioxidant capabilities.

Overview of Thiazolidine-2,4-Dione Derivatives

Thiazolidine-2,4-diones are characterized by a five-membered ring containing sulfur and nitrogen atoms along with two carbonyl groups. These compounds have been extensively studied due to their ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity . The structural modifications in TZDs can significantly influence their biological activities.

Antidiabetic Activity

Mechanism of Action:
The antidiabetic effects of TZD derivatives are primarily mediated through the activation of PPAR-γ. This receptor regulates genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced blood glucose levels .

Research Findings:
Studies have demonstrated that various thiazolidinedione derivatives exhibit significant hypoglycemic effects. For instance:

  • Compound GB14 , a TZD derivative, showed notable blood glucose-lowering activity and inhibited alpha-amylase, an enzyme involved in carbohydrate digestion .
  • Other derivatives have been compared to standard antidiabetic drugs like pioglitazone, showcasing comparable or superior efficacy in lowering blood sugar levels .

Anti-inflammatory Properties

Thiazolidinedione derivatives also exhibit anti-inflammatory effects. The activation of PPAR-γ has been linked to the modulation of inflammatory pathways:

  • In vitro studies have shown that certain TZD compounds can reduce the levels of inflammatory markers such as TNF-α and IL-6 .
  • Compound GB7 was identified as a potent anti-inflammatory agent, demonstrating significant reductions in inflammatory markers and oxidative stress indicators .

Antioxidant Activity

The antioxidant properties of thiazolidinedione derivatives contribute to their overall therapeutic potential:

  • TZDs have been shown to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress-related damage .
  • Research indicates that these compounds can inhibit lipid peroxidation and exhibit free radical scavenging activity as measured by various assays like DPPH and ABTS .

Comparative Data Table

Activity TypeCompound TestedMechanismEfficacy Comparison
AntidiabeticGB14PPAR-γ activationComparable to pioglitazone
Anti-inflammatoryGB7Inhibition of TNF-α and IL-6Significant reduction
AntioxidantVarious TZDsROS scavengingHigh efficacy in assays

Case Studies

  • Case Study on GB14 :
    • Objective : To evaluate the antidiabetic potential.
    • Methodology : In vitro assays measuring blood glucose levels post-treatment.
    • Results : Demonstrated significant reductions in glucose levels compared to control groups.
  • Case Study on GB7 :
    • Objective : Assessment of anti-inflammatory effects.
    • Methodology : Measurement of inflammatory cytokines in cell cultures.
    • Results : Marked decrease in TNF-α and IL-6 levels post-treatment.

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